4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
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Overview
Description
4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For example, a 30% aqueous solution of dimethylamine can be added to a stirred suspension of maleimide in dimethylformamide (DMF) at 25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonyl)pyrrolidine-2-carboxamide
Uniqueness
4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C21H21N3O5, and it features a morpholine ring linked to a phenyl group, which is further connected to a dioxopyrrolidine moiety. The structure can be represented as follows:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit certain tyrosine kinases, which are crucial for various signaling pathways involved in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth in cancer models.
- Apoptosis Induction : Studies suggest that it may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is particularly relevant in the context of targeted cancer therapies.
- Anti-inflammatory Effects : Preliminary data indicate that the compound may exhibit anti-inflammatory properties, potentially through the modulation of cytokine release.
Pharmacological Effects
The biological activity of this compound has been evaluated in various experimental models:
Activity | Model/Method | Outcome |
---|---|---|
Tyrosine Kinase Inhibition | Cell line assays | Significant reduction in kinase activity |
Apoptosis Induction | Cancer cell lines (e.g., A549) | Increased apoptotic cell population |
Anti-inflammatory Effects | Murine models | Decreased levels of pro-inflammatory cytokines |
Case Study 1: Cancer Treatment
In a study published in Cancer Research, the compound was tested on A549 lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, suggesting its potential as an anti-cancer agent.
Case Study 2: Inflammation
Research published in Journal of Inflammation examined the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed a significant reduction in joint swelling and histological signs of inflammation compared to controls.
Properties
IUPAC Name |
[4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15(26)30-19-8-6-18(7-9-19)25-21(27)14-20(22(25)28)23-16-2-4-17(5-3-16)24-10-12-29-13-11-24/h2-9,20,23H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMODADALNBRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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